1-Ethylspiro[indoline-3,4'-piperidin]-2-one is a compound characterized by its unique spirocyclic structure, which consists of an indoline and piperidine moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications. The chemical formula for this compound is , with a molecular weight of approximately 230.31 g/mol. It is classified as a spirocyclic compound, which is significant in drug design because such structures can enhance biological activity through increased binding affinity to target receptors.
The compound is cataloged under the CAS number 59022-55-8 and can be sourced from various chemical suppliers. Its classification falls under organic compounds with nitrogen-containing heterocycles, specifically within the subcategory of spiro compounds that are often explored for their pharmacological properties.
The synthesis of 1-ethylspiro[indoline-3,4'-piperidin]-2-one typically involves several key steps:
The molecular structure of 1-ethylspiro[indoline-3,4'-piperidin]-2-one features a spiro center where the indoline and piperidine rings are fused together:
This structure allows for unique interactions with biological targets due to its spatial arrangement and functional groups.
1-Ethylspiro[indoline-3,4'-piperidin]-2-one can participate in various chemical reactions:
The mechanism of action for 1-ethylspiro[indoline-3,4'-piperidin]-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to fit into active sites effectively, modulating enzyme activity or altering receptor signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of neurotransmitter systems.
The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme conditions (e.g., strong acids or bases). Its unique spiro structure contributes to its reactivity profile in organic synthesis.
1-Ethylspiro[indoline-3,4'-piperidin]-2-one has potential applications in medicinal chemistry, particularly as:
Spirooxindole alkaloids represent a structurally distinctive class of nitrogen-containing heterocyclic compounds characterized by a spirocyclic framework where the indoline moiety shares a single carbon atom (the spiro center) with a second cyclic system. This architectural motif creates a three-dimensional complexity that mimics bioactive molecular scaffolds found in natural products and pharmaceutical agents. 1-Ethylspiro[indoline-3,4'-piperidin]-2-one (systematic name: 1'-ethylspiro[1H-indole-3,4'-piperidine]-2(3H)-one; molecular formula: C₁₄H₁₈N₂O) exemplifies this category, featuring a spiro junction between the C3 position of the oxindole (2-oxoindoline) ring and the nitrogen-bearing carbon of a substituted piperidine ring. The ethyl group at the N1' position of the piperidine ring introduces specific steric and electronic properties that influence its biological interactions and physicochemical behavior [1].
Table 1: Fundamental Identification Data for 1-Ethylspiro[indoline-3,4'-piperidin]-2-one
Property | Value | Source |
---|---|---|
IUPAC Name | 1'-ethylspiro[1H-indole-3,4'-piperidine]-2(3H)-one | PubChem CID 3042076 |
Molecular Formula | C₁₄H₁₈N₂O | PubChem CID 3042076 |
CAS Registry Number | Not explicitly provided in sources | - |
Molecular Weight | 230.31 g/mol | Calculated |
Key Structural Features | Spiro junction at indoline C3/piperidine C4'; Oxindole carbonyl; N1'-ethylpiperidine | Patent US4477667A |
The spirooxindole core, particularly the spiro[indoline-3,4'-piperidin]-2-one system, possesses exceptional three-dimensionality and conformational rigidity compared to planar aromatic scaffolds. This rigidity:
Table 2: Key Structural Elements and Functional Contributions in 1-Ethylspiro[indoline-3,4'-piperidin]-2-one and Related Derivatives
Structural Element | Functional Role in Medicinal Chemistry | Example from 1-Ethyl Derivative |
---|---|---|
Spiro Carbon Atom (C3/C4') | Creates conformational restraint; Enhances selectivity by reducing entropic penalty upon binding. | Core scaffold present in all spiro[indoline-3,4'-piperidin]-2-ones. |
Oxindole Carbonyl (C2=O) | Acts as a hydrogen bond acceptor; Can participate in dipole-dipole interactions; Contributes to planarity. | Critical for binding sodium channels [3]. |
Piperidine Nitrogen (N1') | Basic center (pKa modulates protonation state); Site for substitution to modulate properties. | Ethyl substitution enhances lipophilicity/CNS penetration vs. H or methyl [2]. |
N1' Substituent (Ethyl) | Modulates lipophilicity, steric bulk, electronic effects on piperidine N; Influences metabolic stability. | Ethyl group balances activity and properties vs. larger alkyls [2]. |
Indoline Aromatic Ring | Provides hydrophobic surface area for Van der Waals interactions; Potential site for ring substitution. | Unsubstituted in early compounds like the 1'-ethyl derivative. |
The spiro[indoline-3,4'-piperidin]-2-one scaffold, therefore, serves as a versatile molecular "privileged structure". Its intrinsic capacity for diverse interactions underpins its historical and ongoing relevance in drug discovery, enabling modulation of disparate biological targets ranging from neurotransmitter receptors and ion channels to epigenetic readers [3] [5].
The exploration of spiro[indoline-3,4'-piperidin]-2-one derivatives as biologically active entities began in earnest with pioneering synthetic work and pharmacological screening in the late 20th century. Key milestones include:1. Early Synthetic Methods and CNS Activity Discovery (1980s): The seminal patent US4477667A (filed 1981, granted 1984) represents the first comprehensive disclosure of spiro[indoline-3,4'-piperidine]s, including the 1'-alkyl class encompassing the 1'-ethyl derivative. This patent detailed crucial synthetic routes, primarily involving:- The condensation of isatin derivatives with primary amines (like ethylamine) to form Schiff bases (isatin imines).- The subsequent reduction of these imines (e.g., using sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) to yield the desired spiro[indoline-3,4'-piperidine]-2-ones. Alternatively, direct reductive amination of isatins with N-protected amino aldehydes/ketones followed by cyclization could be employed.Critically, this patent identified the psychotropic potential of these compounds, explicitly highlighting their utility as "antidepressants, tranquilizers, and anticonvulsants" based on in vivo behavioral tests in animal models (e.g., reduction of tetrabenazine-induced ptosis and depression, inhibition of pentylenetetrazole-induced convulsions) [2]. This established the foundational pharmacology of the scaffold.2. Expansion into Pain Therapeutics (2000s): Significant conceptual and therapeutic application shifts occurred with the work culminating in patent WO2010045251A2 (priority 2009). This research strategically repurposed spirooxindoles, including analogs structurally related to the 1'-ethyl core, as sodium channel blockers, specifically targeting Nav1.7 and Nav1.8 isoforms implicated in pain signaling. This marked a transition from broad psychotropic effects to a more targeted mechanism for treating neuropathic pain, inflammatory pain, migraine, and other pain syndromes [3]. The structural requirements for sodium channel activity were explored, confirming the tolerance for N1'-alkyl groups like ethyl within optimized analogs.3. Diversification into Epigenetic Modulation (2010s): The scaffold's versatility was further demonstrated by WO2016203112A1 (2016), where spiro[cyclobutane-1,3'-indolin]-2'-one derivatives (structurally related but featuring a spiro-cyclobutane instead of spiro-piperidine) were developed as potent and selective bromodomain inhibitors, targeting the BET (Bromodomain and Extra-Terminal) family proteins. Although not piperidine-based, this innovation underscores the broader potential of spirooxindoles with variations at the spiro center, leveraging the core 3D architecture for disrupting protein-protein interactions in oncology and inflammatory diseases [5].
Table 3: Key Historical Milestones in Spiro[indoline-3,4'-piperidin]-2-one Derivative Development
Time Period | Key Development | Representative Patent/Literature | Therapeutic Focus | Structural Notes |
---|---|---|---|---|
Early 1980s | Initial synthesis and characterization; Discovery of broad psychotropic activity. | US4477667A (1984) [2] | Antidepressants, Tranquilizers, Anticonvulsants | Core scaffold defined; N1' alkylation (H, Me, Et, etc.) explored. |
Late 2000s | Repurposing as sodium channel blockers for pain management. | WO2010045251A2 (2009) [3] | Neuropathic Pain, Inflammatory Pain | Scaffold recognized for Nav1.7/Nav1.8 inhibition; N1' alkyls (incl. ethyl) retained. |
Mid 2010s | Exploration of spirooxindole variations for epigenetic targeting (Bromodomains). | WO2016203112A1 (2016) [5] | Oncology, Inflammatory Diseases | Spiro-cyclobutane variant; Demonstrates scaffold flexibility beyond piperidine. |
The historical trajectory of 1-ethylspiro[indoline-3,4'-piperidin]-2-one and its structural congeners illustrates the evolution of medicinal chemistry strategies – from phenotypic screening identifying broad neuroactivity to target-based drug design (sodium channels, bromodomains) exploiting the scaffold's inherent physicochemical and spatial advantages. The continuous exploration across decades underscores its enduring significance as a platform for discovering novel therapeutic agents [2] [3] [5].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: